molecular formula C24H24N4O7S3 B2394139 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate CAS No. 896009-94-2

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate

Cat. No. B2394139
CAS RN: 896009-94-2
M. Wt: 576.66
InChI Key: SFKCFDMAQCYWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is a useful research compound. Its molecular formula is C24H24N4O7S3 and its molecular weight is 576.66. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Applications

Antimicrobial Activity : Compounds with structural motifs similar to the mentioned chemical, particularly those incorporating thiadiazole, pyran, and piperidine units, have shown promising antimicrobial activities. For example, thiazole-aminopiperidine hybrids have been synthesized and evaluated for their antituberculosis activity, showcasing potential as novel Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013). These findings suggest that compounds with similar structural features could be explored for their antimicrobial efficacy.

Antitumor Activity : Similarly, benzothiazole derivatives have been designed and synthesized, demonstrating potent antitumor agents' capabilities. One study found that certain derivatives exhibited excellent in vivo inhibitory effects on tumor growth, indicating the potential of such compounds in cancer research (Yoshida et al., 2005). This highlights the relevance of exploring structurally related compounds for antitumor applications.

Enzyme Inhibition and Biological Interactions

Enzyme Inhibition : Research on compounds containing piperidine and thiadiazole groups has also explored their interaction with biological targets, such as enzymes. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent inhibitory activities against bacterial biofilms and MurB enzymes, key targets in antibacterial research (Mekky & Sanad, 2020). This suggests that compounds with the described chemical structure may have applications in studying enzyme interactions and inhibiting bacterial growth.

Drug Discovery and Development

Drug Discovery : The structural complexity and functional diversity of the mentioned compound make it a candidate for drug discovery efforts. Research on related molecules has led to the identification of new leads in the development of medications targeting specific diseases, including cancer and microbial infections. For example, synthesis and characterization of thiadiazole pyrazolene anthranilic acid derivatives have shown potent anti-inflammatory agents, indicating the potential of similar compounds in drug development (Kumar, 2022).

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-piperidin-1-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O7S3/c29-19-12-17(14-36-24-27-26-23(37-24)25-21(30)15-4-5-15)34-13-20(19)35-22(31)16-6-8-18(9-7-16)38(32,33)28-10-2-1-3-11-28/h6-9,12-13,15H,1-5,10-11,14H2,(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKCFDMAQCYWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NN=C(S4)NC(=O)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate

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